molecular formula C11H13NO3 B13496676 3-(2-Acetamidoethyl)benzoic acid

3-(2-Acetamidoethyl)benzoic acid

Cat. No.: B13496676
M. Wt: 207.23 g/mol
InChI Key: NHAYGOREPDMQGH-UHFFFAOYSA-N
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Description

3-(2-Acetamidoethyl)benzoic acid (CAS 199535-05-2) is an organic compound with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol . It features a benzoic acid moiety linked to an acetamidoethyl chain, making it a valuable building block in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is limited, structurally similar benzoic acid derivatives are extensively investigated for their potential as therapeutic agents. In particular, research into 5-acetamido-2-hydroxy benzoic acid derivatives has demonstrated significant anti-nociceptive and anti-inflammatory activities, with some compounds showing superior potency and binding affinity to cyclooxygenase-2 (COX-2) compared to established drugs like acetaminophen and acetylsalicylic acid . This suggests potential applications for related compounds like this compound in the design and synthesis of novel non-steroidal anti-inflammatory drug (NSAID) candidates with improved selectivity and reduced side effects . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(2-acetamidoethyl)benzoic acid

InChI

InChI=1S/C11H13NO3/c1-8(13)12-6-5-9-3-2-4-10(7-9)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)

InChI Key

NHAYGOREPDMQGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 2 Acetamidoethyl Benzoic Acid and Structural Analogs

Historical Development of Synthetic Routes to 3-(2-Acetamidoethyl)benzoic Acid Scaffolds

The historical synthesis of molecules like this compound is intrinsically linked to the development of reactions for creating phenylethylamines and functionalizing benzoic acids. Phenethylamines have been known since the late 19th century, with early syntheses often relying on robust, multi-step procedures. acs.orgwikipedia.org

A plausible classical route to the this compound scaffold would likely have started from a readily available substituted toluene. For instance, 3-methylbenzoic acid (m-toluic acid) could undergo radical bromination to form 3-(bromomethyl)benzoic acid. This intermediate could then be subjected to a cyanide displacement to yield 3-(cyanomethyl)benzoic acid. Subsequent reduction of the nitrile to a primary amine, for example using lithium aluminum hydride or catalytic hydrogenation, would provide 3-(2-aminoethyl)benzoic acid. The final step would be the acetylation of the amino group, a common transformation, using acetyl chloride or acetic anhydride (B1165640) to yield the target molecule.

Alternatively, early approaches might have utilized reactions like the Hofmann rearrangement. Industrial synthesis of anthranilic acid (2-aminobenzoic acid), for example, has historically involved the Hofmann rearrangement of phthalimide. ekb.eg A similar logic could be applied, starting from a suitable precursor that could be rearranged to introduce the aminomethyl group, which would then require chain extension and acetylation. These early routes were often characterized by harsh reaction conditions and were not optimized for yield or atom economy by modern standards.

Modern Approaches to the Synthesis of this compound

Modern synthetic chemistry offers more efficient, versatile, and controlled methods for constructing molecules like this compound. These approaches can be categorized into convergent and divergent strategies, and increasingly incorporate principles of green chemistry.

Convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then joined together in a late-stage coupling reaction. This approach is often more efficient for complex molecules than a linear synthesis.

A potential convergent strategy for this compound could involve two primary fragments:

A protected 3-halobenzoic acid derivative (e.g., methyl 3-iodobenzoate).

An N-acetylated aminoethyl organometallic reagent or a vinyl acetamide (B32628) precursor.

For example, a Heck or Suzuki coupling reaction could be employed. In a Heck coupling, methyl 3-iodobenzoate (B1234465) could be reacted with N-vinylacetamide, catalyzed by a palladium complex. Subsequent reduction of the double bond would yield the protected precursor to the final product. A Suzuki coupling could involve reacting methyl 3-boronylbenzoate with a suitable N-acetyl-2-haloethylamine derivative. After the coupling step, hydrolysis of the ester would yield the final carboxylic acid.

Divergent synthesis is a powerful strategy where a common intermediate is used to generate a library of structurally related compounds. wikipedia.org This is particularly useful for creating structural analogs for research and drug discovery. For the this compound scaffold, a key intermediate like methyl 3-formylbenzoate could serve as a divergent point.

From Methyl 3-formylbenzoate:

Path A (Target Compound): A Henry reaction with nitromethane (B149229) would produce a nitro-alcohol, which upon dehydration and subsequent reduction of both the nitro group and the double bond, would yield methyl 3-(2-aminoethyl)benzoate. Acetylation and saponification would complete the synthesis.

Path B (Analogs): The aldehyde could undergo Wittig-type reactions to introduce various substituted vinyl groups, which could then be modified. Reductive amination with different amines would lead to a variety of N-substituted side chains.

Another versatile intermediate is 3-cyanobenzoic acid. Reduction of the nitrile can lead to 3-(aminomethyl)benzoic acid, a key building block for further elaboration into a wide range of analogs.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk The synthesis of this compound can be made more environmentally benign by focusing on key transformations, particularly the amide bond formation.

Conventional acetylation often uses stoichiometric amounts of activating reagents or solvents like DMF and CH2Cl2, which are environmentally problematic. ucl.ac.uk Modern, greener alternatives include:

Solvent-Free Synthesis: Amide formation can sometimes be achieved by directly heating a mixture of the carboxylic acid and an amine source (like urea) with a catalyst such as boric acid, eliminating the need for a solvent entirely. bohrium.comsemanticscholar.org

Aqueous Medium: The final acetylation step, converting 3-(2-aminoethyl)benzoic acid to the target compound, can be performed efficiently in an environmentally friendly brine solution using acetyl chloride. ias.ac.in

Biocatalysis: Enzymes offer a highly selective and green alternative for amide bond formation. rsc.org Hydrolases or acyl-adenylating enzymes can catalyze the acylation of the amino group under mild, aqueous conditions, avoiding toxic reagents and solvents. nih.gov

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthetic process. This can be achieved through systematic approaches like "one-factor-at-a-time" (OFAT) or more sophisticated Design of Experiments (DoE) methodologies. acs.org

For a key step like a hypothetical Friedel-Crafts acylation to build the carbon skeleton, or the final N-acetylation, several parameters would be critical. nih.govresearchgate.net

Catalyst Selection: For a coupling reaction, the choice of metal (e.g., Palladium, Copper) and ligand can dramatically affect yield and selectivity.

Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction rate.

Temperature: Temperature control is vital to balance reaction rate with the potential for side reactions or product decomposition. numberanalytics.com

Stoichiometry: The molar ratio of reactants and reagents must be carefully controlled to ensure complete conversion without generating excess waste.

The following interactive table illustrates a hypothetical optimization study for the N-acetylation of 3-(2-aminoethyl)benzoic acid.

EntryReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl ChloridePyridineCH₂Cl₂0 → 25385
2Acetic AnhydridePyridineCH₂Cl₂25588
3Acetic AnhydrideNoneAcetic Acid100292
4Acetyl ChlorideNaOAcBrine25195

Stereoselective Synthesis of Chiral Analogs of this compound

While this compound itself is achiral, the synthesis of chiral analogs is of significant interest, particularly in medicinal chemistry where stereochemistry is crucial for biological activity. nih.gov A chiral center could be introduced at the α-position of the ethyl side chain (i.e., C1 of the ethyl group).

Several strategies exist for the stereoselective synthesis of such chiral amino acid analogs: rsc.orgresearchgate.net

Chiral Auxiliaries: A common approach involves attaching a chiral auxiliary to a precursor molecule to direct a subsequent reaction stereoselectively. For instance, an achiral imine derived from 3-formylbenzoic acid could be reacted with a ketene (B1206846) bearing a chiral oxazolidinone auxiliary in a Staudinger-type cycloaddition to form a β-lactam with high diastereoselectivity. Subsequent removal of the auxiliary would yield the chiral amino acid derivative.

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for creating chiral amines. acs.org An appropriately substituted enamine or imine precursor could be hydrogenated using a chiral catalyst (e.g., based on Rhodium or Iridium with chiral phosphine (B1218219) ligands) to produce the desired enantiomer of the amino acid precursor with high enantiomeric excess.

Enzymatic Resolution: A racemic mixture of the amino acid precursor could be resolved using enzymes that selectively act on one enantiomer. For example, an acylase could be used to selectively de-acetylate the L-enantiomer of a racemic N-acetylated amino acid, allowing for the separation of the L-amino acid and the remaining D-N-acetyl-amino acid.

These stereoselective methods open the door to a vast array of chiral analogs of this compound for advanced applications.

Large-Scale Synthesis Considerations for Research Purposes

Transitioning the synthesis of this compound from a laboratory scale to a larger, research-quantity scale (kilogram scale) necessitates careful consideration of several critical factors to ensure safety, efficiency, and product quality.

A plausible and common route for the synthesis of this compound on a larger scale would likely involve a two-step process:

Synthesis of the precursor, 3-(2-aminoethyl)benzoic acid.

Acetylation of 3-(2-aminoethyl)benzoic acid to yield the final product.

Step 1: Synthesis of 3-(2-Aminoethyl)benzoic Acid

The precursor, 3-(2-aminoethyl)benzoic acid, is a known chemical entity. nih.gov For large-scale production, a robust and scalable method for its synthesis would be required. While multiple synthetic routes could be envisioned, a common approach would be the reduction of a suitable nitro or cyano precursor.

Step 2: Acetylation of 3-(2-Aminoethyl)benzoic Acid

The acetylation of the primary amine group of 3-(2-aminoethyl)benzoic acid would be the final step. Acetic anhydride is a common and cost-effective acetylating agent for such transformations.

Key Considerations for Large-Scale Synthesis:

Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial. For the acetylation step, controlling the temperature is vital to prevent side reactions. The reaction is typically performed at or below room temperature.

Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and safety. For the acetylation, a solvent that can dissolve the starting material and is inert to the reagents would be chosen. Water or a mixture of water and a miscible organic solvent is often used for the acetylation of aminobenzoic acids. google.com

Reagent Addition: On a large scale, the addition of reactive reagents like acetic anhydride needs to be carefully controlled to manage the exothermic nature of the reaction. A slow, controlled addition rate is necessary to maintain the desired temperature.

Work-up and Product Isolation: The isolation of the product from the reaction mixture is a key step. For this compound, which is an acidic compound, precipitation by adjusting the pH of the reaction mixture is a common method. After filtration, the crude product would be washed to remove impurities.

Purification: To achieve the desired purity for research purposes, the crude product will likely require further purification. Recrystallization from a suitable solvent system is a standard and scalable technique. The choice of recrystallization solvent is determined by the solubility profile of the product and its impurities.

Process Safety: A thorough safety assessment is paramount for any large-scale synthesis. This includes understanding the hazards of all chemicals used, the potential for runaway reactions, and implementing appropriate engineering controls and personal protective equipment.

Waste Management: Large-scale synthesis generates significant amounts of waste. A plan for the responsible disposal of solvent and reagent waste must be in place.

Illustrative Large-Scale Synthesis Data Table:

The following table outlines a hypothetical, yet plausible, set of parameters for the kilogram-scale synthesis of this compound for research purposes, based on general principles of similar reactions.

ParameterDetails
Starting Material 3-(2-Aminoethyl)benzoic acid
Acetylating Agent Acetic Anhydride
Solvent Water or Aqueous/Organic Mixture
Base (optional) Sodium Bicarbonate or Sodium Acetate (to neutralize acetic acid byproduct)
Reaction Temperature 0-25 °C
Reaction Time 1-4 hours
Work-up Acidification to precipitate the product, followed by filtration
Purification Recrystallization from a suitable solvent (e.g., water, ethanol/water)
Expected Yield 80-95%
Quality Control Purity assessed by techniques such as HPLC, NMR, and melting point

This structured approach, focusing on optimization, safety, and purification, is essential for the successful large-scale production of this compound for research applications.

Derivatization and Structural Modification of 3 2 Acetamidoethyl Benzoic Acid

Chemical Reactivity and Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a multitude of chemical transformations. Its reactivity is central to forming esters, amides, and other related derivatives, or it can be reduced to the corresponding primary alcohol.

The carboxyl group of 3-(2-acetamidoethyl)benzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion. Various alcohols, from simple alkanols to more complex structures like benzyl (B1604629) alcohol, can be used. ijstr.org Studies on substituted benzoic acids show that the presence of either electron-donating or electron-withdrawing groups on the ring does not significantly hinder the reaction, allowing for high yields with a range of alcohols. ijstr.orgepa.gov Solid acid catalysts, such as modified Montmorillonite K10 clay, offer a solvent-free and environmentally friendlier alternative to mineral acids like sulfuric acid. ijstr.orgepa.gov Another method involves SN2 reaction with alkyl halides, which can be promoted by forming a protic ionic liquid in-situ with a tertiary amine under solvent-free conditions. tandfonline.com

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of carboxylic acids compared to their activated derivatives (like acid chlorides), this transformation often requires the use of coupling reagents. luxembourg-bio.com A wide variety of such reagents exist, including carbodiimides (e.g., DCC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU, TBTU). luxembourg-bio.com The choice of reagent and conditions can be tailored based on the specific amine used. luxembourg-bio.com For instance, titanium(IV) chloride (TiCl4) has been shown to be an effective mediator for the direct condensation of benzoic acids and amines in pyridine, affording high yields. nih.gov Boric acid has also been utilized as a simple, readily available catalyst for the dehydrative amidation of benzoic acids with aromatic amines under mild, solvent-free conditions. researchgate.net

The table below illustrates potential esterification and amidation products derived from this compound based on established synthetic protocols.

ReactantReaction TypeTypical Reagents/CatalystProduct Name
MethanolEsterificationH₂SO₄ or Solid Acid Catalyst ijstr.orgMethyl 3-(2-acetamidoethyl)benzoate
EthanolEsterificationH₂SO₄ or Solid Acid Catalyst nih.govEthyl 3-(2-acetamidoethyl)benzoate
Benzyl alcoholEsterificationH₂SO₄ or Solid Acid Catalyst epa.govBenzyl 3-(2-acetamidoethyl)benzoate
BenzylamineAmidationDCC/HOBt or TBTU luxembourg-bio.comN-Benzyl-3-(2-acetamidoethyl)benzamide
AnilineAmidationTiCl₄, Pyridine nih.govN-Phenyl-3-(2-acetamidoethyl)benzamide
PyrrolidineAmidationDCC/HOBt or TBTU mdpi.com(3-(2-Acetamidoethyl)phenyl)(pyrrolidin-1-yl)methanone

Beyond ester and amide formation, the carboxylic acid functionality can undergo reduction to a primary alcohol. While sodium borohydride (B1222165) (NaBH₄) alone is generally too mild to reduce carboxylic acids, more potent reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) are effective. wikipedia.org A convenient and milder alternative involves the use of NaBH₄ in combination with reagents like bromine or iodine in a solvent such as tetrahydrofuran (B95107) (THF), which has been shown to reduce various benzoic acids to their corresponding benzyl alcohols in good yields. sci-hub.seresearchgate.net This method offers advantages of low cost and simple operation. sci-hub.se

Another key derivatization is the conversion of the carboxylic acid to an acid chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(2-acetamidoethyl)benzoyl chloride is a highly reactive intermediate that can readily engage in reactions with a wide range of nucleophiles to form esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. wikipedia.org

Chemical Reactivity and Modifications of the Acetamidoethyl Side Chain

The acetamidoethyl side chain offers two points for chemical modification: the amide bond itself and, to a lesser extent, the ethyl linker and amide nitrogen.

The secondary amide within the acetamidoethyl group is robust but can be cleaved under forcing conditions. Amide hydrolysis typically requires heating with a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH). arkat-usa.org This reaction is generally slower than ester hydrolysis. Basic hydrolysis of N-substituted amides proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

Cleavage of the amide bond in this compound would yield 3-(2-aminoethyl)benzoic acid and acetic acid (or their respective salts, depending on the pH). The resulting amino group in 3-(2-aminoethyl)benzoic acid can then be "recoupled" with a different acylating agent (e.g., a different acyl chloride or carboxylic acid with a coupling agent) to generate novel N-acylated derivatives. This hydrolysis-recoupling sequence provides a route to diversify the side chain.

Direct chemical modification of the ethyl linker is generally challenging due to the presence of unactivated C-H bonds and would likely require multi-step synthetic sequences. Similarly, the amide nitrogen is relatively unreactive. While N-alkylation is possible, it typically requires a strong base to deprotonate the amide followed by reaction with an alkyl halide, a process that can be complicated by competing O-alkylation. The reactivity of the amide nitrogen is significantly lower than that of an amine.

Aromatic Ring Functionalization and Substitution Chemistry of this compound

The benzene (B151609) ring of the molecule is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, and sulfonation. wikipedia.org The position at which the new substituent is introduced (regioselectivity) is dictated by the electronic properties of the existing substituents. libretexts.org

In this compound, the ring has two substituents to consider:

Carboxyl Group (-COOH): This group is strongly deactivating (slows down the reaction rate compared to benzene) and is a meta-director due to its electron-withdrawing nature. libretexts.orglabxchange.org

Acetamidoethyl Group (-CH₂CH₂NHCOCH₃): This alkyl-based group is weakly activating. Because the activating amide group is insulated from the aromatic ring by a two-carbon linker, its electronic influence on the ring is minimal and primarily proceeds through weak induction.

In an electrophilic substitution reaction, the powerful meta-directing effect of the deactivating carboxyl group will dominate. Therefore, incoming electrophiles are expected to add primarily at the C-5 position, which is meta to the carboxyl group. Substitution at the C-2 or C-6 positions (ortho to the carboxyl group) would be sterically hindered and electronically disfavored.

The table below summarizes expected outcomes for common electrophilic aromatic substitution reactions on this compound.

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄3-(2-Acetamidoethyl)-5-nitrobenzoic acid
BrominationBr₂, FeBr₃3-Bromo-5-(2-acetamidoethyl)benzoic acid
ChlorinationCl₂, AlCl₃3-Chloro-5-(2-acetamidoethyl)benzoic acid
SulfonationFuming H₂SO₄3-(2-Acetamidoethyl)-5-sulfobenzoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Generally does not occur due to deactivation by the -COOH group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings like the one present in this compound. libretexts.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to a substituted product. libretexts.org The existing substituents on the benzene ring—the carboxylic acid group (-COOH) and the acetamidoethyl group (-CH2CH2NHCOCH3)—play a critical role in directing the position of the incoming electrophile.

The carboxyl group is an electron-withdrawing group and is known to be a meta-director in electrophilic aromatic substitution reactions. numberanalytics.com Conversely, the acetamidoethyl group, while having an electron-withdrawing amide portion, is connected to the ring by an ethyl spacer. This alkyl chain is generally considered an ortho-, para-director. The interplay of these two groups will influence the regioselectivity of EAS reactions.

Common electrophilic aromatic substitution reactions that can be applied to this compound include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). lumenlearning.com The strong electrophile in this reaction is the nitronium ion (NO2+). libretexts.org Given the directing effects of the substituents, the nitro group would be expected to add primarily at the positions meta to the carboxylic acid.

Halogenation: The incorporation of halogen atoms such as bromine or chlorine can be accomplished using the elemental halogen (e.g., Br2 or Cl2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3). lumenlearning.com The catalyst polarizes the halogen molecule, creating a potent electrophile. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid (a solution of sulfur trioxide, SO3, in sulfuric acid) introduces a sulfonic acid group (-SO3H). lumenlearning.com This reaction is reversible. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. However, the deactivating nature of the carboxyl group can make these reactions challenging on the this compound scaffold.

The general mechanism for these reactions involves the attack of the π electrons of the benzene ring on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. libretexts.orgminia.edu.eg Subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are instrumental in the synthesis of complex aryl derivatives from precursors like halogenated this compound. To utilize these reactions, the benzoic acid derivative would first need to be functionalized with a suitable leaving group, typically a halogen (e.g., bromine or iodine), at a specific position on the aromatic ring through electrophilic aromatic substitution.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. caltech.edunih.gov For instance, a brominated derivative of this compound could be coupled with various arylboronic acids to generate a wide range of biaryl structures.

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org A halogenated this compound could react with various alkenes to introduce vinyl groups or more complex unsaturated side chains. beilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.com This method would allow for the introduction of acetylenic moieties onto the this compound core, which can be valuable for further functionalization or for their electronic properties. beilstein-journals.orgresearchgate.net

Table 1: Overview of Cross-Coupling Reactions for Derivatization

Reaction Coupling Partner Catalyst System Product Type
Suzuki Arylboronic acid Pd catalyst, Base Biaryl
Heck Alkene Pd catalyst, Base Substituted Alkene
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base Aryl Alkyne

Design and Synthesis of Advanced Structural Analogs for Structure-Activity Relationship (SAR) Investigations

The systematic modification of the this compound structure is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov SAR studies aim to understand how specific structural features of a molecule influence its biological activity, which is crucial for optimizing lead compounds into potent and selective drug candidates.

The design of advanced structural analogs of this compound would involve modifications at several key positions:

The Benzoic Acid Moiety: The carboxylic acid group can be esterified, converted to an amide, or replaced with other acidic isosteres (e.g., tetrazole) to modulate acidity, polarity, and hydrogen bonding capacity.

The Acetamidoethyl Side Chain: The length of the ethyl linker can be varied, and the acetyl group can be replaced with other acyl groups or alkylated to probe the steric and electronic requirements of the binding pocket of a biological target.

The Aromatic Ring: As discussed previously, the aromatic ring can be substituted with a variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) through electrophilic substitution and cross-coupling reactions to explore the impact of electronics and sterics on activity. nih.gov

For example, in the context of developing enzyme inhibitors, analogs of this compound could be synthesized to probe specific interactions within an enzyme's active site. nih.gov The synthesis of a library of such analogs allows for a systematic evaluation of how changes in the molecule's structure affect its inhibitory potency and selectivity.

Bioconjugation Strategies Involving this compound for Probe Development

Bioconjugation is the process of chemically linking a molecule, such as this compound, to a biomolecule, like a protein or a nucleic acid, or to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. The resulting bioconjugate can be used as a probe to study biological processes, for imaging, or for affinity-based purification.

The carboxylic acid group of this compound is a prime functional handle for bioconjugation. It can be readily activated to form a reactive intermediate that can then couple with nucleophilic groups (e.g., primary amines, thiols) on the target biomolecule. A common method for this is the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. nih.gov

Strategies for probe development using this compound could include:

Attachment of a Fluorophore: The carboxylic acid can be coupled to an amine-containing fluorescent dye to create a fluorescent probe. This probe could then be used to visualize the localization of the parent molecule within cells or tissues.

Immobilization on a Solid Support: The molecule can be tethered to a solid support, such as agarose (B213101) beads, through its carboxylic acid. This creates an affinity matrix that can be used to isolate and identify proteins or other biomolecules that bind to the this compound scaffold.

Derivatization for Enhanced Detection: The carboxylic acid can be derivatized with a tag that enhances its detectability in analytical techniques like mass spectrometry. researchgate.net For example, coupling with a reagent that introduces a permanent positive charge can improve ionization efficiency in electrospray ionization mass spectrometry. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research on 3 2 Acetamidoethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules like 3-(2-acetamidoethyl)benzoic acid. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.

1H NMR and 13C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide initial and crucial data for structure determination. nih.govrsc.org In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, while the protons of the ethyl and acetamido groups resonate at higher field strengths. docbrown.info The integration of these signals provides the ratio of protons in each unique environment. docbrown.info

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the identification of the carboxylic acid carbon, the aromatic carbons, and the carbons of the acetamidoethyl side chain. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in Similar Structures

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10.0 - 13.0165 - 185
Aromatic (Ar-H)7.0 - 8.5120 - 150
Amide (NH)5.0 - 8.5-
Methylene (B1212753) (CH₂) adjacent to Amide3.2 - 3.635 - 45
Methylene (CH₂) adjacent to Aromatic Ring2.7 - 3.030 - 40
Acetyl Methyl (CH₃)1.9 - 2.220 - 25

Note: The exact chemical shifts for this compound will be influenced by the solvent and the specific electronic environment of each nucleus.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity and spatial relationships between atoms, which is essential for the unambiguous assignment of all ¹H and ¹³C signals. slideshare.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netscience.gov For this compound, COSY would show correlations between the adjacent protons in the ethyl group and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netscience.gov This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netscience.gov This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation from the methylene protons of the ethyl group to the aromatic ring carbons and the carbonyl carbon of the amide.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. researchgate.netnih.gov This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the acetamido group, the carboxylic acid group, and cleavage of the ethyl side chain, providing definitive structural confirmation. waters.com

Table 2: Predicted Fragmentation Patterns in MS/MS Analysis

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
[M+H]⁺[M+H - 43]⁺Loss of acetyl group (CH₃CO)
[M+H]⁺[M+H - 45]⁺Loss of carboxylic acid (COOH)
[M+H]⁺[M+H - 59]⁺Loss of acetamido group (NHCOCH₃)
[M-H]⁻[M-H - 44]⁻Loss of CO₂

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. docbrown.infospectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Carboxylic Acid O-HStretching, H-bonded3300 - 2500 (broad)
Amide N-HStretching3400 - 3200
Aromatic C-HStretching3100 - 3000
Carboxylic Acid C=OStretching1710 - 1680
Amide C=O (Amide I)Stretching1680 - 1630
Amide N-HBending (Amide II)1640 - 1550
Aromatic C=CStretching1600 - 1450
Carboxylic Acid C-OStretching1320 - 1210

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netsielc.com The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to the π-π* transitions of the aromatic ring. researchgate.net The position and intensity of these absorptions can be influenced by the substituents on the benzene ring. nist.gov

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of chemical compounds and for isolating them from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds. For benzoic acid and its derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective method. quora.com This method typically involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ekb.eg

While no specific HPLC method for this compound has been published, a hypothetical method could be developed based on protocols for similar structures. Key parameters that would require optimization include the mobile phase composition, pH, column type, and detector wavelength (typically UV detection for aromatic compounds). ekb.eg For instance, a method for 2,4,6-Trifluorobenzoic acid was developed using a Zorbax SB-Aq column with a gradient mixture of a triethylamine (B128534) buffer and an organic solvent mix, with UV detection at 205 nm. ekb.eg The validation of such a method would involve assessing its specificity, linearity, accuracy, precision, and robustness to ensure reliable purity determination.

Table 1: Representative HPLC Conditions for Benzoic Acid Derivatives

Parameter Typical Value/Condition Source
Column Reversed-Phase (e.g., C18, RP-Amide) ekb.eg
Mobile Phase Buffered Acetonitrile/Methanol and Water ekb.eg
Detection UV Spectrophotometry (e.g., 205-280 nm) ekb.eg
Flow Rate 1.0 mL/min ekb.eg

| Temperature | Ambient or controlled (e.g., 35 °C) | ekb.eg |

This table represents typical conditions for related compounds, not specifically for this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For carboxylic acids like benzoic acid, direct analysis by GC can be challenging due to their polarity and potential for thermal degradation. A common strategy is to convert the acid to a more volatile ester or silyl (B83357) derivative before analysis. nist.gov The NIST Chemistry WebBook contains extensive GC data for benzoic acid on various columns, but no such data is available for this compound. nist.gov

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It is particularly useful for the separation of chiral compounds and complex mixtures. There is no specific research available detailing the use of GC or SFC for the analysis of this compound or its close analogs.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

There are no published crystal structures for this compound in the searched scientific literature. However, the crystal structure of its isomer, 3-(Acetylamino)benzoic acid , has been determined. researchgate.net In a 2007 study by Hansen, Perlovich, and Bauer-Brandl, single crystals were grown from a water-methanol solution. The analysis revealed a monoclinic crystal system with the space group P2₁/n. The molecules were observed to form layers held together by N—H···O and O—H···O hydrogen bonds. researchgate.net

Table 2: Crystallographic Data for the Isomer 3-(Acetylamino)benzoic acid

Parameter Value Source
Chemical Formula C₉H₉NO₃ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
a (Å) 3.9522 (15) researchgate.net
b (Å) 14.9339 (8) researchgate.net
c (Å) 14.120 (5) researchgate.net
β (°) 93.393 (8) researchgate.net
Volume (ų) 837.1 (5) researchgate.net

| Z | 4 | researchgate.net |

Note: This data is for the related compound 3-(Acetylamino)benzoic acid, not this compound, as no crystallographic data for the latter is publicly available.

Should crystals of this compound be grown and analyzed in the future, this technique would elucidate its solid-state conformation and the supramolecular architecture formed through intermolecular forces.

Computational and Theoretical Studies of 3 2 Acetamidoethyl Benzoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, which include Hartree-Fock (HF) and Density Functional Theory (DFT), allow for the optimization of molecular geometry and the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For instance, in a study of a benzoic acid derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA), DFT calculations were employed to analyze its electronic properties. researchgate.net The molecular electrostatic potential (MEP) was also calculated to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net Such analyses are critical for understanding how a molecule like 3-(2-Acetamidoethyl)benzoic acid might interact with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and the stability of ligand-target complexes. nih.gov These simulations are particularly valuable for understanding how a flexible molecule like this compound might adapt its shape to bind to a biological target. nih.gov

A study on 3-(azidomethyl)benzoic acid revealed the existence of three conformational polymorphs, highlighting the importance of the substituent group in determining the crystal structure. nih.gov MD simulations can be used to explore the energy landscape of such conformational changes in solution, providing a more comprehensive understanding of the molecule's flexibility. Furthermore, MD simulations have been instrumental in elucidating the pathways of ligand dissociation from receptors, a key aspect of drug design. nih.gov

Density Functional Theory (DFT) Applications in Understanding Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It is often used to calculate optimized geometries, vibrational frequencies, and various electronic parameters. researchgate.net

In a study on a benzoic acid derivative, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to optimize the crystal structure and calculate important parameters such as the HOMO-LUMO energy gap. researchgate.net These calculations provide a deep understanding of the molecule's stability and reactivity. researchgate.net The table below shows calculated parameters for a related benzoic acid derivative, PTMTBA, using the DFT approach, illustrating the type of data that can be generated for this compound. researchgate.net

ParameterValue (eV)
HOMO Energy-
LUMO Energy-
Energy Gap (HOMO-LUMO)-
Ionization Potential-
Electron Affinity-
Electronegativity-
Chemical Hardness-
Chemical Softness-
Electrophilicity Index-
Note: Specific values for PTMTBA were mentioned as calculated but not explicitly provided in the source. This table structure represents the typical output of such a DFT study.

In Silico Docking and Virtual Screening for Identification of Potential Research Targets

In silico docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for identifying potential biological targets and for virtual screening of compound libraries to find potential drug candidates. nih.gov

For example, a molecular docking study of the benzoic acid derivative PTMTBA against the carbonic anhydrase protein (PDB code: 3FFP) indicated that it could be an effective inhibitor. researchgate.net The study identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net Similarly, docking studies on 5-acetamido-2-hydroxy benzoic acid derivatives showed a good binding affinity with the COX-2 receptor. mdpi.comnih.gov These examples demonstrate how docking could be applied to this compound to explore its potential biological activities.

The following table summarizes the types of interactions and binding energies that are typically determined from docking studies, using the example of PTMTBA with the 3FFP protein. researchgate.net

Interaction TypeDetailsBinding Energy (kcal/mol)
Hydrogen BondsSpecific amino acid residues involved-
Electrostatic InteractionsContributing residues and forces-
Hydrophobic ContactsResidues forming the hydrophobic pocket-
Total Binding Energy -
Note: The source indicated these interactions were analyzed but did not provide the specific numerical data for this table.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized analogs, thereby guiding the rational design of more potent compounds. nih.gov

A QSAR study on novel 3-(aminooxalyl-amino)- and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives revealed that 3D molecular descriptors had a significant influence on their anti-inflammatory and analgesic activities. researchgate.net This indicates that the three-dimensional shape and electronic properties of the molecules are crucial for their biological function. For this compound, a QSAR study could be designed by synthesizing a series of analogs with variations in the acetamidoethyl side chain or substitutions on the benzoic acid ring. The resulting models would help in understanding the structural requirements for a desired activity and in designing new, more effective molecules.

Investigative Research on Biological Interactions and Mechanistic Pathways of 3 2 Acetamidoethyl Benzoic Acid and Its Analogs

Enzyme Inhibition/Activation Assays in Model Systems

The interaction of small molecules with enzymes is a critical area of investigation to understand their potential therapeutic effects. Benzoic acid derivatives have been the subject of numerous studies to assess their ability to modulate the activity of various enzymes.

Characterization of Binding Affinity and Specificity

The binding affinity and specificity of a compound to its target enzyme are fundamental determinants of its biological activity. In the realm of benzoic acid derivatives, significant research has been conducted to characterize these interactions. For instance, studies on a series of benzoic acid derivatives have revealed their potential as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and are prominent targets in cancer therapy. nih.gov Molecular docking studies have been employed to predict the binding affinities of these compounds to the active site of HDACs. nih.gov

In a different context, analogs of benzoic acid have been investigated for their ability to inhibit Trypanosoma cruzi trans-sialidase (TcTS), an enzyme vital for the parasite that causes Chagas disease. mdpi.com While the parent benzoic acid might show weak inhibition, certain derivatives have demonstrated improved, albeit still moderate, inhibitory constants (Ki) and IC50 values. mdpi.com For example, a benzoic acid derivative, compound 6, exhibited an IC50 of 0.54 mM against TcTS. mdpi.com The binding affinity of these compounds is often compared to known inhibitors like 2,3-dehydro-3-deoxy-N-acetylneuraminic acid (DANA). mdpi.com

Furthermore, in the context of inflammation, derivatives of 5-acetamido-2-hydroxy benzoic acid have been analyzed for their binding affinity to cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com These studies compare the binding affinities of the derivatives to that of salicylic (B10762653) acid, with some derivatives showing enhanced binding. mdpi.com

Table 1: Binding Affinities of Selected Benzoic Acid Derivatives

Compound/DerivativeTarget EnzymeBinding Affinity (kcal/mol)Reference
Salicylic acidCOX-2-6.1 mdpi.com
PS1 (5-acetamido-2-hydroxy benzoic acid derivative)COX-2-6.7 mdpi.com
PS2 (5-acetamido-2-hydroxy benzoic acid derivative)COX-2-7.2 mdpi.com
PS3 (5-acetamido-2-hydroxy benzoic acid derivative)COX-2-7.8 mdpi.com
IbuprofenCOX-2-7.6 mdpi.com

Kinetic Analysis of Enzyme-Compound Interactions

Kinetic analysis provides deeper insights into the mechanism of enzyme inhibition, revealing whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For benzoic acid derivatives targeting HDACs, kinetic studies can elucidate the nature of their inhibitory action, which is crucial for developing effective therapeutic agents. nih.gov

In the study of TcTS inhibitors, kinetic analyses have been performed on various benzoic acid analogs. mdpi.com For instance, pyridoxal (B1214274) has been reported as a non-competitive inhibitor of TcTS. mdpi.com The inhibitory activity of these compounds is often quantified by their inhibition percentage at a specific concentration. For example, one study found that compound 24 exhibited 30% inhibition of TcTS, a value that differed from previously reported data, highlighting the sensitivity of enzymatic assays to experimental conditions. mdpi.com

Cellular and Subcellular Studies (Non-Clinical)

To understand the full biological impact of a compound, it is essential to move from isolated enzyme assays to studies within a cellular context. These investigations can reveal effects on complex cellular processes and provide clues about a compound's mechanism of action.

In Vitro Studies on Cellular Processes (e.g., protein degradation pathways, cell cycle progression)

The ubiquitin-proteasome system is a major pathway for protein degradation in cells, playing a critical role in cellular homeostasis. nih.gov While direct studies on the effect of 3-(2-Acetamidoethyl)benzoic acid on this pathway are not widely available, research on structurally similar compounds offers valuable insights. For example, the investigation of other small molecules often includes assessing their impact on the proteasome's proteolytic activities. nih.gov

Several benzoic acid derivatives have been shown to influence cell cycle progression and induce apoptosis in cancer cell lines. nih.gov One notable analog, 3,4-dihydroxybenzoic acid (DHBA), has been demonstrated to arrest cancer cells in the G2/M phase of the cell cycle and increase the sub-G0-G1 cell population, which is indicative of apoptosis. nih.gov Another related compound, 3-m-bromoacetylamino benzoic acid ethyl ester, has been found to induce apoptosis without causing changes in the cell cycle. nih.gov

Table 2: Effects of Benzoic Acid Analogs on Cellular Processes

CompoundCell Line(s)EffectReference
3,4-dihydroxybenzoic acid (DHBA)HCT-116, HCT-15G2/M phase arrest, induction of apoptosis nih.gov
3-m-bromoacetylamino benzoic acid ethyl esterHuman leukemia and lymphoma cellsInduction of apoptosis nih.gov

Elucidation of Molecular Mechanisms in Cellular Systems

Delving deeper into the molecular mechanisms, studies have shown that the pro-apoptotic effects of certain benzoic acid derivatives are mediated through specific signaling pathways. For instance, the anticancer activity of 3-m-bromoacetylamino benzoic acid ethyl ester is linked to the activation of the apoptotic pathway through caspase-9. nih.gov This compound was shown to increase the activity of the initiator caspase-9, as well as the effector caspases-3 and -6, leading to the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP). nih.gov Importantly, the apoptotic effects could be blocked by a specific caspase-9 inhibitor, confirming the central role of this pathway. nih.gov

In the case of DHBA, its mechanism of inducing cancer cell death involves the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.gov The inhibition of HDAC by DHBA is believed to be the upstream event that triggers these downstream apoptotic signals. nih.gov

Investigation of Uptake and Intracellular Localization in Model Cells

The efficacy of a compound is highly dependent on its ability to be taken up by cells and reach its intracellular target. While specific data on the uptake and localization of this compound is limited, studies on related molecules provide a framework for such investigations. For example, the biosynthesis of methylbenzoate, a volatile ester derived from benzoic acid, has been localized to the cytosol of specific cells in snapdragon flowers. nih.govnih.gov This was determined through immunolocalization studies using antibodies against the enzyme responsible for its synthesis, S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT). nih.govnih.gov Such techniques, including immunogold labeling, can be applied to determine the subcellular distribution of this compound or its metabolites, providing crucial information about its potential sites of action.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probing

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For analogs of this compound, SAR studies have been crucial in identifying the key features necessary for their interaction with various biological targets.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Research into various benzoic acid analogs has successfully identified key pharmacophoric features for several protein targets.

Inhibitors of Anti-Apoptotic Proteins (Mcl-1/Bfl-1): For 2,5-substituted benzoic acid derivatives that act as dual inhibitors of Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma/leukemia A1 (Bfl-1), a critical pharmacophoric feature is the carboxylic acid group. nih.gov This group forms a crucial hydrogen bond with a conserved arginine residue (Arg263 in Mcl-1) in the binding pocket, mimicking the interaction of native BH3-only proteins. nih.gov The 2,5-substituted aromatic core itself is designed to fit into the hydrophobic p2/p3 pockets of the protein. nih.gov Structure-based design, evolving from a difuryl-triazine core to the benzoic acid scaffold, allowed for enhanced binding affinity and selectivity. nih.gov

Ribosome Interactions: For aminobenzoic acid derivatives, their ability to be incorporated into polypeptide chains by the ribosome is highly dependent on their structure. The position of the amino group on the benzoic acid ring (ortho, meta, or para) significantly influences their acceptance and reactivity within the peptidyl transferase center (PTC) of the ribosome. nih.gov The rigid, sp²-hybridized backbone of these monomers is a key feature that, while allowing them to enter the A-site cleft, also obstructs the necessary conformational changes for efficient peptide bond formation. nih.govacs.org

The following table summarizes the key pharmacophoric features for different classes of benzoic acid analogs.

Table 1: Key Pharmacophoric Features of Benzoic Acid Analogs
Compound Class Biological Target Key Pharmacophoric Features Reference
2,5-Substituted Benzoic Acids Mcl-1/Bfl-1 Carboxylic acid for H-bonding with Arg263; substituted aromatic core for hydrophobic pocket occupancy. nih.gov
3-Sulfonamido Benzoic Acids P2Y₁₄ Receptor Substituted benzoic acid scaffold; specific sulfonamide substitutions for potency. nih.gov
Aminobenzoic Acids Ribosome (PTC) Positional isomerism of the amino group; rigid aromatic backbone. nih.govacs.org

Mutagenesis studies, where specific amino acids in a protein are changed, are a powerful tool to identify the precise residues involved in ligand binding. While traditional mutagenesis is performed on proteins, analogous insights can be gained by studying interactions with RNA-based targets like the ribosome.

P2Y Receptors: Site-directed mutagenesis has been employed to map the binding pocket of P2Y receptors. For the P2Y₁ receptor, mutagenesis studies confirmed that positively charged residues in transmembrane helices 3, 6, and 7 are crucial for recognizing nucleotide agonists, presumably by interacting with the phosphate (B84403) groups. unc.edu While these studies focused on agonists, they define the orthosteric pocket where benzoic acid-derived antagonists also compete. For instance, mutating residue Q307 was found to be strongly modulatory for agonist potency, indicating its importance in the binding site. unc.edu Similar studies on the P2Y₂ receptor identified Phe113 and Phe195 as important for agonist interaction and receptor activation. uni-bonn.de

Ribosomal RNA: In the context of the ribosome, high-resolution cryo-electron microscopy (cryo-EM) structures of aminobenzoic acid analogs bound to the peptidyl transferase center (PTC) have elucidated the "binding site" at the nucleotide level. These studies show that the aromatic ring of the monomers sterically blocks the movement of nucleotides U2506 and U2585. nih.govacs.orgescholarship.org This obstruction prevents the "induced fit" conformational change that is essential for efficient catalysis of peptide bond formation. nih.govacs.orgescholarship.org Therefore, U2506 and U2585 can be considered key residues in the binding interaction.

Mcl-1: For Mcl-1 inhibitors, structural studies guided by Nuclear Overhauser Effect (NOE) data have identified key residues in the binding pocket. nih.gov Besides the critical interaction with Arg263, NOE data for one class of fragments identified contacts with residues A227, M231, and F270. nih.gov For a second class, the dimethylphenyl group was shown to sit deep in a pocket, with NOEs from M250, F270, and V249, while the linker region showed NOEs to V253. nih.gov These data provide a detailed map of the binding site, predicting which residues, if mutated, would likely disrupt inhibitor binding.

The following table details the key residues identified in the binding sites of targets for benzoic acid analogs.

Table 2: Key Residues in Binding Sites Identified by Mutagenesis and Structural Studies
Biological Target Interacting Residues/Nucleotides Method of Identification Reference
P2Y₁ Receptor H132, T221, F226, H277, Q307, S314, S317 Site-Directed Mutagenesis unc.edu
Ribosome (PTC) U2506, U2585 Cryo-Electron Microscopy nih.govacs.org
Mcl-1 A227, M231, V249, M250, V253, R263, F270 NMR-based Structural Modeling nih.govnih.gov

Protein-Ligand Interaction Studies through Biophysical Techniques

Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for quantitatively characterizing the binding of ligands to their protein targets. unc.edujci.org ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy) in a single experiment. researchgate.netnih.gov SPR, a label-free optical method, measures changes in refractive index upon binding, allowing for the real-time determination of association and dissociation kinetics. unc.edujci.orgnih.gov

While specific ITC or SPR data tables for this compound are not available, these techniques are standard practice for characterizing the analogs discussed. For example, the discovery of Mcl-1 inhibitors involved NMR-based screening to identify initial fragments, followed by optimization to achieve inhibitors with nanomolar binding affinities (Kᵢ values of ~100 nM), which are typically confirmed using ITC or SPR. nih.govnih.gov

In the study of P2Y₁₄ receptor antagonists, competitive binding assays were used to determine the binding affinity (Kᵦ) and inhibitory constants (IC₅₀) of new compounds, demonstrating competitive antagonism at the orthosteric binding pocket. nih.govnih.gov For example, the antagonist PPTN was shown to competitively block the action of the natural agonist UDP-glucose. nih.gov Such studies are often complemented by ITC or SPR to gain a deeper understanding of the binding thermodynamics and kinetics that drive the interaction.

The following table illustrates the type of data obtained from these biophysical techniques, using hypothetical but representative values for a generic benzoic acid analog binding to a target protein.

Table 3: Representative Biophysical Data for Protein-Ligand Interaction
Technique Parameter Description Representative Value
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kₔ) Measure of binding affinity. 100 nM
Binding Enthalpy (ΔH) Heat change upon binding. -10.5 kcal/mol
Binding Entropy (TΔS) Change in disorder upon binding. -2.5 kcal/mol
Stoichiometry (n) Molar ratio of ligand to protein. 1.1
Surface Plasmon Resonance (SPR) Association Rate (kₐ) Rate of complex formation. 1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kₔ) Rate of complex decay. 1 x 10⁻² s⁻¹
Dissociation Constant (Kₔ) Affinity calculated from kinetic rates (kₔ/kₐ). 100 nM

Biotransformation Studies in Model Systems

Biotransformation studies investigate how chemical compounds are metabolized by living organisms, typically using model systems like liver microsomes, cell-free enzymatic systems, or whole organisms.

Research on simple aminobenzoic acids has provided foundational knowledge. A study comparing the absorption and metabolism of p-aminobenzoic acid (PABA) and its isomer, m-aminobenzoic acid (MABA), in the rat small intestine found that PABA was absorbed and metabolized much more rapidly than MABA. nih.gov This suggests that the substitution pattern on the benzoic acid ring is a key determinant of metabolic fate. PABA is also a known component in the biosynthesis of folate, where it is enzymatically incorporated into the folate structure by dihydropteroate (B1496061) synthase. nih.govwikipedia.org

For more complex, drug-like analogs, metabolic stability is a key property to assess. In the development of a P2Y₁₄ receptor antagonist, in vitro studies showed the compound had high metabolic stability in human liver microsomes, classifying it as a low-clearance compound. medchemexpress.com It also showed no inhibitory effect on key metabolic enzymes like CYP1A2 and CYP2C9, and only weak inhibition of CYP2C19 and CYP3A4, suggesting a lower potential for drug-drug interactions. medchemexpress.com These cell-free enzymatic systems are crucial for predicting the metabolic behavior of a compound in humans.

The following table summarizes findings from biotransformation studies on different benzoic acid analogs.

Table 4: Biotransformation and Metabolic Characteristics of Benzoic Acid Analogs
Compound/Analog Model System Key Findings Reference
p-Aminobenzoic acid (PABA) Rat Small Intestine Rapidly absorbed and metabolized compared to MABA. nih.gov
p-Aminobenzoic acid (PABA) E. coli cell-free system Incorporated into dihydropteroic acid analogues by dihydropteroate synthase. nih.gov
m-Aminobenzoic acid (MABA) Rat Small Intestine Slower absorption and metabolism compared to PABA. nih.gov
P2Y₁₄R antagonist Human Liver Microsomes High metabolic stability (low-clearance compound). medchemexpress.com
P2Y₁₄R antagonist Recombinant CYP enzymes No significant inhibition of CYP1A2/2C9; weak inhibition of CYP2C19/3A4. medchemexpress.com

Exploration of 3 2 Acetamidoethyl Benzoic Acid in Materials Science and Catalysis Research

Role as a Monomer or Building Block in Polymer Synthesis and Modification

There is no available scientific literature that describes the use of 3-(2-Acetamidoethyl)benzoic acid as a monomer or building block for polymer synthesis or for the post-polymerization modification of existing polymers. Research in polymer science has explored various benzoic acid derivatives for creating novel polymers with specific functionalities. However, studies detailing the polymerization reactions involving this compound, or its grafting onto polymer backbones, have not been reported. Consequently, there are no research findings or data tables related to its reactivity ratios, the properties of polymers derived from it, or its effectiveness as a modifying agent for polymeric materials.

Coordination Chemistry of this compound with Metal Centers for Catalytic Applications

The coordination chemistry of this compound with metal centers has not been a subject of published research. While studies on the metal complexes of other isomeric acetamido benzoic acids, such as 3-acetamidobenzoic acid, have been conducted to explore their structural and thermal properties, similar investigations for this compound are absent from the scientific record. asianpubs.org There are no reports on the synthesis, characterization, or catalytic activity of metal complexes involving this specific ligand. Therefore, information regarding its coordination modes, the stability of its potential metal complexes, or their application in catalysis is not available.

Supramolecular Assembly and Self-Organization Studies

No studies have been published on the supramolecular assembly or self-organization behavior of this compound. The presence of both a carboxylic acid and an acetamido group suggests the potential for hydrogen bonding and the formation of higher-order structures. However, investigations into its crystal engineering, liquid crystalline properties, or its ability to form gels, films, or other supramolecular architectures through self-assembly have not been documented. As a result, there is no data on its hydrogen bonding patterns or other non-covalent interactions that would govern its self-organizational behavior.

Development of Novel Research Tools and Functional Materials

The application of this compound in the development of novel research tools or functional materials is not described in the current body of scientific literature. While benzoic acid and its derivatives are widely used as scaffolds in the design of various functional molecules, there is no evidence to suggest that this compound has been utilized for purposes such as the creation of molecular probes, sensors, or specialized functional materials.

Advanced Research Applications and Future Perspectives for 3 2 Acetamidoethyl Benzoic Acid

Use of 3-(2-Acetamidoethyl)benzoic Acid as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. While there are no published reports of this compound being used as a chemical probe, its structure contains functional groups that could be exploited for this purpose.

The core components of a chemical probe are a binding group (pharmacophore), a linker, and a reporter or functional tag. The this compound scaffold could theoretically be developed into a probe through several hypothetical strategies:

Reporter Group Attachment: The carboxylic acid group could be activated and coupled to an amine-containing fluorescent dye (e.g., a rhodamine or fluorescein derivative) or a biotin (B1667282) tag for affinity purification studies.

Targeted Library Development: The core scaffold could serve as a starting point for fragment-based drug discovery. By systematically modifying the aromatic ring or the N-acetyl group, a library of derivatives could be synthesized to screen for binding against specific biological targets.

Photoaffinity Labeling: A photoreactive group, such as a diazirine or an azide, could be incorporated onto the aromatic ring. Upon binding to a target protein, UV irradiation would generate a reactive species, leading to a covalent bond and allowing for the identification of previously unknown binding partners.

The development of such probes would be contingent on the scaffold demonstrating some inherent biological activity or binding affinity, which has not yet been established.

Integration of this compound Research with Emerging Interdisciplinary Fields (e.g., Synthetic Biology, Optogenetics)

The integration of synthetic small molecules into synthetic biology and optogenetics offers a powerful way to exert precise control over biological processes. nih.gov Optogenetics typically involves the use of light-sensitive proteins to control cellular events, but small molecules can act as essential co-factors or as photoswitchable ligands.

Currently, there is no direct link between this compound and these fields. However, its scaffold could hypothetically be incorporated into such systems through extensive chemical modification. For instance, a photoswitchable moiety like an azobenzene could be integrated into the molecule's backbone. Such a derivative, if shown to bind to a specific receptor, could function as a "photopharmaceutical," where its biological activity could be turned on or off with specific wavelengths of light. This would represent a significant synthetic undertaking, moving far beyond the parent compound's structure.

Unexplored Synthetic Methodologies and Derivatization Strategies

The synthesis of this compound is not widely documented in academic literature, but it can be envisioned through standard organic chemistry reactions. A plausible retrosynthetic analysis suggests pathways starting from commercially available materials like 3-aminobenzoic acid or 3-ethylbenzoic acid.

Potential Synthetic Routes:

From 3-(2-Aminoethyl)benzoic acid: Direct N-acetylation using acetic anhydride (B1165640) or acetyl chloride would yield the final product. This is likely the most straightforward approach.

From a Nitro Precursor: Starting with 3-(2-nitroethyl)benzoic acid, reduction of the nitro group to an amine followed by N-acetylation would provide the target molecule.

Unexplored Derivatization Strategies: The true potential of the scaffold lies in its derivatization to create a diverse chemical library for screening.

Carboxyl Group Modification: The carboxylic acid is a key handle for derivatization. It can be converted into a wide range of esters, amides, or acyl halides, allowing for its conjugation to other molecules or alteration of its physicochemical properties. wikipedia.org

Aromatic Ring Substitution: The benzene (B151609) ring can be modified through electrophilic aromatic substitution reactions. While the existing substituents are moderately deactivating, reactions like nitration or halogenation could introduce new functional groups, although issues with regioselectivity would need to be addressed. More advanced techniques like directed ortho-lithiation, which has been applied to other substituted benzoic acids, could offer more precise control over substitution patterns. tandfonline.com

Amide Modification: The N-acetyl group could be replaced with other acyl groups to explore structure-activity relationships (SAR) in potential biological applications.

Emerging Analytical and Computational Techniques for Comprehensive Characterization

A full characterization of this compound would involve a combination of standard and emerging analytical and computational methods. These techniques are essential for confirming the structure, purity, and understanding the physicochemical properties of the molecule.

Analytical Techniques: Standard characterization would rely on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Emerging methods like 2D NMR (e.g., COSY, HSQC) would provide unambiguous assignment of all proton and carbon signals, while High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition with high accuracy.

Computational Techniques: Computational chemistry offers powerful tools to predict molecular properties and guide research.

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's three-dimensional geometry, vibrational frequencies (to compare with IR spectra), and electronic properties such as the molecular electrostatic potential, which can provide insights into its reactivity and intermolecular interactions. nih.gov

Molecular Docking: If a potential biological target is identified, molecular docking simulations could predict the binding mode and affinity of this compound and its derivatives within the target's active site. This in silico screening can prioritize which derivatives to synthesize for biological testing. nih.gov

TechniquePurposeInformation Gained
¹H and ¹³C NMRStructural ElucidationConnectivity of atoms, chemical environment of protons and carbons.
High-Resolution Mass Spectrometry (HRMS)Molecular Formula ConfirmationPrecise molecular weight and elemental composition.
Infrared (IR) SpectroscopyFunctional Group IdentificationPresence of C=O (acid, amide), N-H, O-H, and C-H bonds.
Density Functional Theory (DFT)Prediction of Molecular PropertiesOptimized geometry, electronic structure, predicted spectra.
Molecular DockingBinding Pose PredictionHypothetical binding mode and affinity to a biological target.

Identification of Novel Research Frontiers and Transformative Applications for the this compound Scaffold

Given that the benzoic acid scaffold is a cornerstone of many therapeutic agents, the primary future frontier for the this compound structure is likely in medicinal chemistry and drug discovery. nih.govnih.gov

Potential Research Frontiers:

Enzyme Inhibitor Development: Many enzyme inhibitors incorporate a benzoic acid moiety. The this compound scaffold could be used as a starting point to design inhibitors for various enzyme classes, such as kinases, proteases, or phosphatases.

Neuroprotective Agents: Substituted benzoic acids have been investigated for their neuroprotective properties. nih.govarvojournals.org The unique combination of functional groups in this scaffold could be explored for activity in models of neurodegenerative diseases. nih.gov

Anticancer Drug Discovery: The benzoic acid core is present in numerous compounds with anticancer activity. nih.govpreprints.org A library of derivatives based on the this compound scaffold could be screened against various cancer cell lines to identify new therapeutic leads.

Advanced Biomaterials: The carboxylic acid and amide groups are capable of forming strong hydrogen bonds. This suggests that the molecule could be used as a monomer or cross-linker to create novel polymers, hydrogels, or other functional biomaterials with specific properties for applications like drug delivery. nih.gov

The transformative potential of this compound is currently unrealized and speculative. Its value lies not in its known applications, but in its potential as a versatile and unexplored building block for creating novel molecules with valuable functions in medicine and materials science.

Q & A

Q. What are the key synthetic strategies for 3-(2-Acetamidoethyl)benzoic acid, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzoic acid derivatives and acetamidoethyl groups. For example:
  • Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC or DCC) to conjugate 3-aminobenzoic acid with acetylated ethylamine derivatives. Optimize pH (5.0–6.0) and solvent (DMF or THF) to minimize side reactions .
  • Ortho-directed metalation : Employ directed ortho-lithiation (DoM) strategies for regioselective functionalization of benzoic acid scaffolds. Use silyl protecting groups to enhance reactivity .
  • Yield optimization : Pilot studies report yields of 60–75% under inert atmospheres (N₂/Ar), with purity >95% achieved via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer : Prioritize:
  • NMR spectroscopy : ¹H NMR (δ 8.0–8.5 ppm for aromatic protons; δ 2.1 ppm for acetamido methyl) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) confirm backbone integrity .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) coupled with ESI-MS detect molecular ions at m/z 236.1 (M+H⁺) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions between carboxylic acid and acetamido groups) .

Advanced Research Questions

Q. How does the acetamidoethyl substituent modulate bioactivity in enzyme inhibition or receptor binding studies?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : The acetamidoethyl group enhances solubility and hydrogen-bonding capacity. In mycobacterial studies, analogs with this group showed 40-fold improved MIC (1.6 µg/mL vs. parent compound) against M. tuberculosis H37Rv by targeting mycolic acid methyltransferases (MAMTs) .
  • Docking studies : Molecular docking (AutoDock Vina) reveals binding affinities (ΔG = −9.9 kcal/mol) to MmaA1 proteins, driven by acetamido-mediated hydrophobic interactions .
  • Validation : Compare in silico predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (e.g., Kd = 0.8–2.5 µM) .

Q. What computational approaches resolve discrepancies between predicted and observed pharmacological data for this compound?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model flexibility of the acetamidoethyl chain in aqueous vs. lipid bilayer environments. Trajectory analysis (RMSD < 2.0 Å) identifies stable binding conformations .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP = 1.2, t₁/₂ = 4.5 h) using SwissADME. Cross-validate with in vitro assays (Caco-2 permeability, microsomal stability) to address bioavailability contradictions .
  • Machine learning : Train QSAR models on analogs (e.g., glycinamido benzoic acids) to prioritize derivatives with optimal IC₅₀ and toxicity profiles .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

  • Methodological Answer :
  • Directed ortho-metalation (DoM) : Protect the carboxylic acid as a silyl ester (e.g., TMSCl), then lithiate at −78°C using n-BuLi. Quench with electrophiles (e.g., aldehydes, halides) to install substituents at C2 or C4 positions .
  • Microwave-assisted synthesis : Accelerate coupling reactions (30 min vs. 12 h conventional) with 20% higher yields by optimizing microwave power (150 W) and temperature (120°C) .
  • Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance pharmacokinetic properties .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the anti-microbial efficacy of this compound derivatives?

  • Methodological Answer :
  • Standardize assays : Use CLSI guidelines for MIC determination against M. tuberculosis (e.g., Middlebrook 7H9 broth, 14-day incubation). Control for inoculum size (10⁵ CFU/mL) and compound solubility (DMSO <1% v/v) .
  • Synergy studies : Test combinations with first-line drugs (e.g., rifampicin) to identify additive effects (FIC index ≤0.5). Discrepancies may arise from strain-specific efflux pumps .
  • Metabolomic profiling : LC-MS-based metabolomics can correlate bacterial lipidome changes (e.g., mycolic acid depletion) with compound efficacy .

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